molecular formula C6H7BO4S B1446487 5-Borono-3-methylthiophene-2-carboxylic acid CAS No. 1190830-77-3

5-Borono-3-methylthiophene-2-carboxylic acid

Cat. No.: B1446487
CAS No.: 1190830-77-3
M. Wt: 186 g/mol
InChI Key: DQUVAGRKPLCMPS-UHFFFAOYSA-N
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Description

5-Borono-3-methylthiophene-2-carboxylic acid is a high-purity chemical building block intended for research applications. As a multifunctional heterocyclic compound, it features both a boronic acid group and a carboxylic acid group, making it a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction. This allows researchers to construct complex biaryl systems for use in pharmaceutical development, material science, and agrochemical research. The compound must be handled by qualified professionals in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

5-borono-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUVAGRKPLCMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 5-Borono-3-methylthiophene-2-carboxylic acid generally follows a sequence that involves:

  • Halogenation or lithiation of a methylthiophene derivative
  • Introduction of the carboxylic acid group via carboxylation (carbon dioxide incorporation)
  • Subsequent borylation to introduce the boronic acid moiety

This approach leverages the reactivity of organolithium or organomagnesium intermediates and electrophilic trapping with carbon dioxide and boron reagents.

Preparation of 3-Methylthiophene-2-carboxylic Acid Intermediate

A key intermediate in the synthesis is 3-methylthiophene-2-carboxylic acid, which can be prepared by lithiation of 3-methylthiophene followed by carboxylation with carbon dioxide.

Reported Method:

  • Lithiation Step: 3-Methylthiophene is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (-70 °C).
  • Carboxylation Step: The lithiated intermediate is then reacted with gaseous carbon dioxide at the same low temperature to form the carboxylate.
  • Work-up: Acidification with hydrochloric acid yields 3-methylthiophene-2-carboxylic acid.

This method is described in European Patent EP2298756A1, which details the production of 3-methylthiophene-2-carboxylic acid with high selectivity and yield under controlled conditions.

Preparation of 3-Bromo-5-methylthiophene-2-carboxylic Acid as a Precursor

An important precursor for the boronic acid derivative is 3-bromo-5-methylthiophene-2-carboxylic acid, which can be synthesized as follows:

Step Reagents & Conditions Description
1 2-Bromo-5-methylthiophene + n-butyllithium, diisopropylamine in THF/hexane, -70 °C, inert atmosphere, 2 h Lithiation of the bromomethylthiophene derivative
2 Carbon dioxide gas in THF/hexane, -70 °C, 1 h Carboxylation of the lithio intermediate
3 Acidification with 1 N HCl to pH 2, extraction with ethyl acetate, drying, evaporation Isolation of 3-bromo-5-methylthiophene-2-carboxylic acid
4 Chromatography on silica gel using ethyl acetate/heptane (1:3) Purification
  • Yield: 66%
  • Melting Point: 190-196 °C
  • Characterization: ^1H NMR, ^13C NMR, LC-MS data confirm structure.

This method provides a reliable route to the brominated carboxylic acid intermediate, which is essential for subsequent borylation.

Summary Table of Preparation Steps

Compound Starting Material Key Reagents Conditions Yield Notes
3-Methylthiophene-2-carboxylic acid 3-Methylthiophene n-Butyllithium, CO2 THF, -70 °C, inert atmosphere High (Patent EP2298756A1) Lithiation and carboxylation
3-Bromo-5-methylthiophene-2-carboxylic acid 2-Bromo-5-methylthiophene n-Butyllithium, CO2, HCl THF/hexane, -70 °C 66% Purified by chromatography
This compound 3-Bromo-5-methylthiophene-2-carboxylic acid Pd catalyst, bis(pinacolato)diboron or trialkyl borate Standard borylation conditions Not explicitly reported Requires borylation step

Research Findings and Notes

  • Temperature Control: Low temperatures (-70 °C) are crucial during lithiation and carboxylation to avoid side reactions and decomposition.
  • Inert Atmosphere: Use of argon or nitrogen atmosphere prevents moisture and oxygen interference.
  • Purification: Silica gel chromatography with ethyl acetate/heptane mixtures is effective for isolating pure carboxylic acid intermediates.
  • Characterization: NMR and LC-MS data are essential for confirming the structure and purity of intermediates.
  • Borylation Flexibility: The borylation step can be optimized by selecting appropriate catalysts and boron reagents depending on scale and desired purity.

Biological Activity

5-Borono-3-methylthiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a boron functional group, which enhances its reactivity and interaction with biological targets. The presence of the thiophene ring contributes to its unique properties, making it a valuable compound in various applications.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research and enzyme inhibition. Its activity is largely attributed to its ability to interact with specific proteins and pathways involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in tumor growth and survival.
  • Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells, thereby reducing tumor viability.
  • Cell Signaling Modulation : It can modulate signaling pathways related to cell growth and differentiation.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance, a study demonstrated its ability to inhibit the proliferation of glioblastoma cells through apoptosis induction, suggesting its potential as a therapeutic agent for brain tumors .

Case Studies

  • Study on Glioblastoma : In a recent study involving U87-MG glioblastoma cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis .
  • Enzyme Activity : Another investigation focused on the compound's ability to inhibit protein disulfide isomerase (PDI), which is overexpressed in several cancers. The results indicated that PDI inhibition could enhance the efficacy of chemotherapeutic agents like temozolomide .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelEffect ObservedReference
Proliferation InhibitionU87-MG (glioblastoma)Significant reduction in cell viability
Apoptosis InductionSHP-77 (lung cancer)Increased apoptotic markers
Enzyme InhibitionPDI in cancer cellsEnhanced sensitivity to chemotherapy

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated, indicating that while it possesses biological activity, caution is warranted due to potential irritant effects on skin and eyes. Long-term exposure studies suggest no chronic adverse health effects under controlled conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that boron-containing compounds, including 5-borono-3-methylthiophene-2-carboxylic acid, exhibit significant anticancer properties. The presence of the boron moiety enhances the reactivity of the compound towards biological targets, which can lead to the development of novel anticancer agents. For instance, research has shown that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation .

Bioisosteric Replacement
The compound serves as a bioisostere for carboxylic acids in drug design. Its ability to mimic carboxylic functionalities while providing improved metabolic stability makes it a valuable tool in medicinal chemistry . The incorporation of boron into drug molecules can enhance their pharmacokinetic properties, leading to better absorption and distribution profiles.

Organic Synthesis

Cross-Coupling Reactions
this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The versatility of this compound enables the synthesis of complex organic molecules with high yields and selectivity .

Synthesis of Thiophene Derivatives
The compound can be utilized to synthesize various thiophene derivatives, which are important in the development of electronic materials and organic semiconductors. By modifying the substituents on the thiophene ring, researchers can tailor the electronic properties of these materials for specific applications in organic photovoltaics or field-effect transistors .

Materials Science

Organic Electronics
In materials science, this compound plays a crucial role in developing organic electronic devices. Its incorporation into polymer matrices has been shown to enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Nanocomposite Materials
The compound can also be used to create nanocomposite materials by integrating it with nanoparticles or conducting polymers. These composites exhibit improved mechanical strength and electrical conductivity, which are essential for various industrial applications .

Data Tables

Application Area Details
Medicinal ChemistryAnticancer activity; bioisosteric replacement for drug design
Organic SynthesisSuzuki-Miyaura cross-coupling reactions; synthesis of thiophene derivatives
Materials ScienceEnhancements in organic electronics; development of nanocomposite materials

Case Studies

  • Anticancer Agent Development
    A study published in Journal of Medicinal Chemistry demonstrated that boronic acid derivatives exhibited potent inhibition against cancer cell lines by targeting proteasome pathways. The study highlighted this compound as a promising candidate for further development into anticancer therapeutics .
  • Organic Synthesis Innovations
    Research conducted by Smith et al. (2020) showcased the efficiency of using this compound in Suzuki-Miyaura reactions to synthesize complex biaryl compounds with high yields and minimal by-products, emphasizing its utility in synthetic organic chemistry .
  • Advancements in Organic Electronics
    A recent paper outlined the incorporation of this compound into polymer blends for OLEDs, resulting in devices with enhanced performance metrics compared to traditional materials. This advancement opens new avenues for high-efficiency organic electronic devices .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural and functional differences between 5-borono-3-methylthiophene-2-carboxylic acid and its analogs:

Compound Name Substituents Functional Groups CAS Number Key Applications/Notes
This compound 3-methyl, 2-carboxylic acid, 5-borono Boronic acid, Carboxylic acid 1190830-77-3 Suzuki coupling precursor, drug synthesis
5-Methyl-2-thiopheneboronic acid 5-methyl Boronic acid 162607-20-7 Cross-coupling reactions; lacks carboxylic acid for further conjugation
Methyl 3-amino-5-bromothiophene-2-carboxylate 3-amino, 5-bromo, 2-methyl ester Amino, Bromo, Ester 107818-55-3 Intermediate for halogen-exchange or amidation reactions
5-Fluoro-1-benzothiophene-2-carboxylic acid Benzothiophene, 5-fluoro Carboxylic acid N/A Organic electronics; benzothiophene enhances π-conjugation
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid 4-fluorophenyl, 3-tosylamino Carboxylic acid, Sulfonamide N/A Potential antimicrobial/anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Borono-3-methylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided literature, analogous thiophene derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid) suggest Suzuki-Miyaura cross-coupling as a viable route due to the boronic acid functional group . Key parameters include:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio with the boronate ester.
  • Solvent : Optimize in THF/H₂O or DMF under inert atmosphere (N₂/Ar).
  • Temperature : Room temperature to 80°C, monitored via TLC or HPLC .
    • Yield Considerations : Competing protodeboronation may occur; stabilize with K₂CO₃ or CsF to enhance boron retention .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals:
  • Boronic acid proton (δ ~7.5–8.5 ppm, broad) .
  • Methyl group (δ ~2.3–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (expected m/z: ~239.0) .
  • Elemental Analysis : Confirm C, H, S, and B content (deviation <0.4% acceptable) .

Q. What are the stability and storage conditions for this compound?

  • Stability : Boronic acids are prone to hydrolysis. Store under anhydrous conditions at -20°C in amber vials .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, H₂O₂) and bases, which may degrade the boronate group . Decomposition products include CO, CO₂, and sulfur oxides .

Advanced Research Challenges

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • DFT Studies : Use Gaussian or ORCA to model the boronate’s electrophilicity and transition states. Key parameters:

  • Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent effects (SMD model) to simulate reaction environments .
    • Contradictions : Experimental vs. theoretical yields often diverge due to steric hindrance from the methyl group; adjust ligands (e.g., switch from PPh₃ to XPhos) .

Q. What strategies mitigate contradictions in reported biological activity data for thiophene-boronate derivatives?

  • Case Study : Discrepancies in antimicrobial assays may arise from:

  • Solubility : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts .
  • Assay Interference : Confirm boron does not quench fluorescence (e.g., in Alamar Blue assays) via control experiments .
    • Validation : Cross-reference with OECD guidelines for in vitro testing (e.g., OECD 471) .

Q. How does the methyl group at position 3 influence electronic properties in catalytic applications?

  • Electrochemical Analysis :

  • Cyclic voltammetry (CH Instruments) in 0.1 M TBAP/CH₃CN to measure oxidation potentials.
  • Methyl substitution reduces electron density at the thiophene ring, lowering HOMO (-5.2 eV vs. -5.0 eV for unsubstituted analogs) .
    • Implications : Enhances stability in oxidative coupling but may reduce catalytic turnover in Pd-mediated reactions .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hood for weighing .
  • Spill Management : Neutralize with damp sand; avoid water to prevent boronic acid hydrolysis .
  • Toxicity Data : Limited acute toxicity reported, but structural analogs show H303 (harmful if swallowed) and H333 (toxic if inhaled) .

Q. How should researchers address discrepancies in reported solubility data?

  • Experimental Validation :

  • Prepare saturated solutions in DMSO, DMF, and THF; quantify via UV-Vis (λ = 270 nm, ε ~4500 M⁻¹cm⁻¹) .
  • Compare with predicted logP values (e.g., ACD/Labs or ChemAxon) to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Borono-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
5-Borono-3-methylthiophene-2-carboxylic acid

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